molecular formula C13H14O2 B11900992 1-Naphthalenol, 4-(1-methylethoxy)- CAS No. 41426-37-3

1-Naphthalenol, 4-(1-methylethoxy)-

Cat. No.: B11900992
CAS No.: 41426-37-3
M. Wt: 202.25 g/mol
InChI Key: WMVPFEQOLJSBDR-UHFFFAOYSA-N
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Description

4-ISOPROPOXYNAPHTHALEN-1-OL is a chemical compound belonging to the class of naphthalenes, which are aromatic hydrocarbons consisting of two fused benzene rings. This compound is characterized by the presence of an isopropoxy group attached to the fourth position and a hydroxyl group attached to the first position of the naphthalene ring. Naphthalene derivatives, including 4-ISOPROPOXYNAPHTHALEN-1-OL, are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ISOPROPOXYNAPHTHALEN-1-OL typically involves the nucleophilic aromatic substitution of a suitable naphthalene derivative. One common method is the reaction of 4-bromo-1-naphthol with isopropyl alcohol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the substitution of the bromine atom with the isopropoxy group.

Industrial Production Methods: Industrial production of 4-ISOPROPOXYNAPHTHALEN-1-OL may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-ISOPROPOXYNAPHTHALEN-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4-isopropoxynaphthoquinone.

    Reduction: Formation of 4-isopropoxynaphthalen-1-ol dihydro derivative.

    Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

4-ISOPROPOXYNAPHTHALEN-1-OL has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ISOPROPOXYNAPHTHALEN-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the aromatic ring system can engage in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    4-Methoxynaphthalen-1-ol: Similar structure with a methoxy group instead of an isopropoxy group.

    4-Ethoxynaphthalen-1-ol: Similar structure with an ethoxy group instead of an isopropoxy group.

    4-Butoxynaphthalen-1-ol: Similar structure with a butoxy group instead of an isopropoxy group.

Uniqueness: 4-ISOPROPOXYNAPHTHALEN-1-OL is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropoxy group can result in different interactions and properties compared to its analogs.

Biological Activity

1-Naphthalenol, 4-(1-methylethoxy)-, also known as 4-(1-methylethoxy)-1-naphthol, is an organic compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Chemical Formula : C12H14O
  • Molecular Weight : 178.24 g/mol
  • CAS Number : 623-55-0

Pharmacological Activities

1-Naphthalenol, 4-(1-methylethoxy)- exhibits various biological activities, including:

  • Antioxidant Activity : This compound has demonstrated significant antioxidant properties, which are critical in mitigating oxidative stress-related damage in cells. Studies have shown that it effectively scavenges free radicals, thereby protecting cellular components from oxidative damage.
  • Anti-inflammatory Effects : Research indicates that 1-naphthalenol derivatives can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in the context of chronic inflammatory diseases.
  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent.

The biological activities of 1-naphthalenol, 4-(1-methylethoxy)- can be attributed to its ability to modulate several biochemical pathways:

  • Inhibition of Enzymatic Activity : It has been observed to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced synthesis of inflammatory mediators.
  • Free Radical Scavenging : The presence of hydroxyl groups in its structure enhances its ability to donate electrons and neutralize free radicals.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantFree radical scavenging
Anti-inflammatoryCOX and LOX inhibition
AntimicrobialInhibition of bacterial growth

Case Study 1: Antioxidant Potential

A study evaluated the antioxidant activity of various naphthol derivatives, including 1-naphthalenol, 4-(1-methylethoxy)-. The compound exhibited a notable IC50 value indicating its potency in scavenging DPPH radicals. The results highlighted its potential application in developing antioxidant supplements.

Case Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that treatment with 1-naphthalenol, 4-(1-methylethoxy)- significantly reduced the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential therapeutic role in managing inflammatory diseases.

Case Study 3: Antimicrobial Activity

Research conducted on the antimicrobial efficacy of this compound revealed that it displayed inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that it could serve as a natural antimicrobial agent.

Properties

CAS No.

41426-37-3

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

4-propan-2-yloxynaphthalen-1-ol

InChI

InChI=1S/C13H14O2/c1-9(2)15-13-8-7-12(14)10-5-3-4-6-11(10)13/h3-9,14H,1-2H3

InChI Key

WMVPFEQOLJSBDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C2=CC=CC=C21)O

Origin of Product

United States

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